molecular formula C14H12O5S B1328734 3-[(2-Methylsulfonyl)phenoxy]benzoic acid CAS No. 1000018-54-1

3-[(2-Methylsulfonyl)phenoxy]benzoic acid

Cat. No.: B1328734
CAS No.: 1000018-54-1
M. Wt: 292.31 g/mol
InChI Key: HVUNZPMPAVSYCQ-UHFFFAOYSA-N
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Description

3-[(2-Methylsulfonyl)phenoxy]benzoic acid is a synthetic benzoic acid derivative of interest in medicinal chemistry and chemical biology research. Its structure, featuring a benzoic acid moiety linked via an ether bond to a 2-(methylsulfonyl)phenyl group, makes it a valuable bifunctional building block or intermediate in the synthesis of more complex molecules. The carboxylic acid group allows for conjugation or salt formation, while the methylsulfone group can act as a hydrogen bond acceptor or participate in specific chemical reactions, offering versatile points for structural diversification. Researchers may employ this compound in the design and development of potential enzyme inhibitors, particularly those targeting proteins with binding sites amenable to its distinct aromatic and polar structure . As a biochemical tool, it is useful for probing structure-activity relationships (SAR) in drug discovery projects. This product is offered as a high-purity solid and is intended For Research Use Only, strictly for laboratory applications. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylsulfonylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-20(17,18)13-8-3-2-7-12(13)19-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNZPMPAVSYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269518
Record name 3-[2-(Methylsulfonyl)phenoxy]benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601269518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-54-1
Record name 3-[2-(Methylsulfonyl)phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 3 2 Methylsulfonyl Phenoxy Benzoic Acid

Established Synthetic Routes and Precursor Utilization

The construction of the 3-[(2-Methylsulfonyl)phenoxy]benzoic acid core relies on the strategic formation of the diaryl ether bond and the installation or unmasking of the key functional groups. The most established methods involve transition-metal-catalyzed cross-coupling reactions and regioselective oxidation of advanced precursors.

Ullmann-Type Coupling Reactions

The Ullmann condensation is a cornerstone for the synthesis of diaryl ethers and is the most prominent method for constructing the C-O bond in the target molecule. nih.govmdpi.com This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol (B47542). nih.gov For the synthesis of this compound, two primary retrosynthetic pathways can be envisioned.

Pathway A involves the coupling of a 3-halobenzoic acid derivative with 2-(methylsulfonyl)phenol (B1297659). Pathway B utilizes the reaction of 3-hydroxybenzoic acid derivative with a 2-haloaryl methyl sulfone. The carboxylic acid is often protected as an ester during the coupling reaction to prevent side reactions and improve solubility.

Modern Ullmann reactions often employ ligands to accelerate the transformation and allow for milder reaction conditions compared to the harsh, high-temperature protocols of the past. nih.gov Amino acids, such as L-proline and N,N-dimethylglycine, have been identified as effective ligands for promoting copper-catalyzed C-O bond formation. nih.govresearchgate.net The choice of catalyst (e.g., CuI, Cu2O, CuO nanoparticles), base (e.g., K2CO3, Cs2CO3, K3PO4), and solvent (e.g., DMF, DMSO, toluene) is critical for achieving high yields. mdpi.com The synthesis of related 2-phenoxybenzoic acids has been successfully achieved through Ullmann reactions, providing a strong precedent for this approach. nih.gov

Table 1: Typical Conditions for Ullmann-Type Diaryl Ether Synthesis
ParameterExamplesGeneral Role
Copper SourceCuI, CuBr, Cu2O, CuO-NPsCatalyst for the C-O cross-coupling.
LigandL-Proline, Picolinic acid, N,N-Dimethylglycine, 1,10-PhenanthrolineAccelerates the reaction, allowing for lower temperatures and catalyst loadings. nih.gov
BaseK2CO3, Cs2CO3, K3PO4, NaOHDeprotonates the phenol to form the active nucleophile.
SolventDMF, DMSO, Dioxane, Toluene (B28343), PyridineHigh-boiling polar aprotic solvents are commonly used to facilitate the reaction.
Temperature80-160 °CDependent on the reactivity of substrates and the ligand used. nih.gov

Carbodiimide-Mediated Amidation and Esterification Strategies

While primarily a method for derivatization, carbodiimide-mediated coupling is a fundamental transformation strategy for the benzoic acid moiety. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful dehydrating agents that activate the carboxylic acid group of this compound. researchgate.net This activation facilitates the nucleophilic attack by amines or alcohols to form the corresponding amides and esters, respectively.

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a nucleophile. To suppress side reactions, such as the formation of N-acylurea byproducts, and to increase reaction rates, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives trap the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the desired nucleophile.

Table 2: Common Reagents for Carbodiimide-Mediated Coupling
ReagentAbbreviationKey Feature
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDCIWater-soluble, allowing for easy purification by aqueous extraction. researchgate.net
DicyclohexylcarbodiimideDCCForms a urea (B33335) byproduct that is insoluble in most organic solvents, facilitating removal by filtration.
N,N'-DiisopropylcarbodiimideDICSimilar to DCC, but the urea byproduct is often more soluble, which can be advantageous in certain applications.
1-HydroxybenzotriazoleHOBtAdditive used to improve efficiency and reduce racemization in chiral substrates.
N-HydroxysuccinimideNHSAdditive used to form active esters, which can be isolated or reacted in situ.

Regioselective Oxidation Pathways

The synthesis of the necessary precursors for the Ullmann coupling often relies on regioselective oxidation reactions. For instance, the methylsulfonyl group is typically introduced by oxidation of a more readily available methylthio (methylsulfanyl) group. The synthesis of 4-methylsulfonyl-2-nitrobenzoic acid has been reported via the oxidation of 4-methylsulfonyl-2-nitrotoluene, demonstrating the feasibility of oxidizing a toluene methyl group to a carboxylic acid in the presence of a sulfone. google.comasianpubs.org

A plausible synthetic route to this compound could therefore involve the initial synthesis of 3-(2-(methylsulfonyl)phenoxy)toluene, followed by the oxidation of the toluene methyl group. The oxidation of substituted phenoxytoluenes to their corresponding phenoxybenzoic acids has been successfully carried out using cobalt (II) salt catalysts in the presence of bromide ions and an oxygen source. google.com This method provides a direct pathway to the desired carboxylic acid from a readily accessible toluene precursor.

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

To explore the chemical space around the this compound scaffold and to optimize its properties for potential applications, systematic derivatization is essential. SAR studies focus on modifying specific parts of the molecule to understand their influence on biological activity.

Functionalization of the Phenoxy Moiety

The phenoxy moiety, which contains the methylsulfonyl group, offers opportunities for modification to probe its role in molecular interactions. The introduction of various substituents on this aromatic ring can modulate the electronic properties, steric profile, and hydrogen bonding capacity of the molecule. These modifications are most efficiently introduced by using substituted phenols in the initial Ullmann coupling step.

For instance, the effect of ortho-substitution on the phenoxy moiety has been shown to be critical for the selective recognition of certain biological receptors. nih.gov By synthesizing analogs with different substituents (e.g., halogen, alkyl, alkoxy) at various positions on the sulfonyl-bearing ring, one can fine-tune the compound's properties.

Table 3: Exemplary Substituted Phenol Precursors for SAR Studies
Precursor NameSubstituentPotential Influence
4-Fluoro-2-(methylsulfonyl)phenol-FModulates electronics, can participate in H-bonding.
4-Chloro-2-(methylsulfonyl)phenol-ClIncreases lipophilicity and introduces steric bulk.
4-Methyl-2-(methylsulfonyl)phenol-CH3Increases lipophilicity and fills hydrophobic pockets.
4-Methoxy-2-(methylsulfonyl)phenol-OCH3Acts as a hydrogen bond acceptor and alters electronics.

Modifications of the Benzoic Acid Core

The carboxylic acid group is a versatile handle for extensive derivatization, serving as a key interaction point (e.g., hydrogen bond donor/acceptor, salt bridge formation). Its conversion into a diverse array of functional groups is a primary strategy in SAR studies.

Esterification: The synthesis of esters can be achieved through various methods. Besides carbodiimide-mediated coupling, Fischer-Speier esterification (acid-catalyzed reaction with an alcohol) and the Mitsunobu reaction (reaction with an alcohol under mild, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) are common techniques. researchgate.netiajpr.com The Mitsunobu reaction is particularly useful for sterically hindered substrates. researchgate.net

Amidation: As detailed in section 2.1.2, the formation of amides via carbodiimide coupling is a robust and widely used method. By reacting the parent acid with a library of primary and secondary amines, a wide range of amides with varying steric and electronic properties can be generated to probe interactions with biological targets. researchgate.net

Bioisosteric Replacement: In advanced SAR studies, the carboxylic acid may be replaced with other acidic functional groups, known as bioisosteres, to improve properties like metabolic stability or cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides.

Table 4: Derivative Classes from Benzoic Acid Modification
Derivative ClassReactant TypeResulting Functional GroupSignificance in SAR
EstersAlcohols (e.g., Methanol (B129727), Ethanol, Benzyl alcohol)-COORModulates lipophilicity, can act as prodrugs.
AmidesPrimary/Secondary Amines (e.g., Aniline, Morpholine, Piperidine)-CONR2Introduces new H-bond donors/acceptors, alters steric profile.
TetrazolesMulti-step synthesis starting from nitrile-CN4HMetabolically stable acidic bioisostere of a carboxylic acid.
Hydroxamic AcidsHydroxylamine-CONHOHCan act as a metal-chelating group.

Introduction of Novel Sulfonyl-Containing Analogues

The core structure of this compound provides a versatile platform for the development of novel analogues with tailored properties. The introduction of additional sulfonyl-containing moieties or the modification of the existing methylsulfonyl group can significantly alter the molecule's polarity, solubility, and biological activity. Key strategies for synthesizing such analogues primarily revolve around established methods for forming sulfonyl groups and diaryl ethers, often employing transition-metal-catalyzed cross-coupling reactions.

One prevalent approach involves the synthesis of diaryl sulfonamides through a one-pot, two-stage process utilizing sequential iron and copper catalysis. This method allows for the regioselective para-iodination of activated arenes, followed by a copper(I)-catalyzed N-arylation with primary sulfonamides. thieme-connect.com This strategy could be adapted to introduce a sulfonamide group onto either of the aromatic rings of the 3-phenoxybenzoic acid backbone before or after the formation of the ether linkage.

Another versatile method for creating sulfonyl-containing analogues is the sulfonylation of alkenes. For instance, a copper-catalyzed sulfonylation of various styrenes has been demonstrated to produce target products with good yields and excellent site selectivity. researchgate.net This approach could be utilized to introduce a sulfonylated side chain to the this compound scaffold, provided a suitable alkenyl precursor is first synthesized.

Furthermore, direct C-H sulfonamidation of aromatic compounds using sulfonyl azides has emerged as a powerful tool for introducing sulfonamide groups. Iridium catalysts have been extensively used for the denitrogenative coupling of aromatic compounds and sulfonyl azides, offering a direct route to N-aryl sulfonamides. nih.gov This methodology could be applied to directly functionalize the aromatic rings of this compound or its precursors.

The following table summarizes potential synthetic routes for introducing novel sulfonyl-containing functional groups into analogues of this compound, based on established methodologies for related compound classes.

Analogue Type Synthetic Strategy Key Reagents and Catalysts Potential Starting Material
Diaryl Sulfonamide Analogue Iron- and Copper-Catalyzed Aryl C–H AmidationNIS, Iron Triflimide, Copper(I) Iodide, DMEDA3-Phenoxybenzoic acid or a derivative
Alkenyl Sulfone Analogue Copper-Catalyzed Sulfonylation of AlkenesCopper Nitrate, Hypervalent IodineAn alkenyl derivative of 3-phenoxybenzoic acid
N-Aryl Sulfonamide Analogue Iridium-Catalyzed C-H SulfonamidationIridium catalyst, Sulfonyl azideThis compound

Catalytic Systems and Reaction Optimization for Synthesis Efficiency

The efficient synthesis of this compound and its analogues heavily relies on the optimization of catalytic systems and reaction conditions. The formation of the diaryl ether linkage is a critical step, and traditional methods like the Ullmann condensation have been significantly improved through modern catalytic advancements.

The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl ethers, traditionally required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. nih.gov Modern protocols have focused on the development of soluble copper catalysts and the use of ligands to facilitate the reaction under milder conditions. For the synthesis of this compound, an Ullmann-type coupling would typically involve the reaction of a 3-halobenzoic acid derivative with 2-(methylsulfonyl)phenol in the presence of a copper catalyst and a base.

Key parameters for optimization in these copper-catalyzed reactions include the choice of copper source (e.g., CuI, Cu2O, or copper nanoparticles), the ligand, the base, the solvent, and the reaction temperature. For instance, the use of ligands such as N,N-dimethylglycine or various amino acids can significantly accelerate the coupling of aryl bromides or iodides with phenols. beilstein-journals.orgnih.gov Microwave-assisted synthesis has also been shown to dramatically reduce reaction times in copper-catalyzed Ullmann couplings. researchgate.net

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the synthesis of diaryl ethers. This reaction is typically favored when one of the aromatic rings is activated by electron-withdrawing groups. nih.gov In the context of this compound synthesis, the methylsulfonyl group on the phenol reactant acts as a strong electron-withdrawing group, facilitating the nucleophilic attack by a 3-hydroxybenzoic acid derivative on an activated 2-halophenyl methyl sulfone. Optimization of SNAr reactions involves careful selection of the leaving group on the electrophilic partner, the base, and the solvent to maximize yield and minimize side reactions.

The following table outlines key catalytic systems and optimization parameters for the synthesis of diaryl ethers, which are directly applicable to the production of this compound.

Catalytic System / Reaction Type Catalyst Typical Ligands Common Bases Solvents Key Optimization Parameters
Ullmann Condensation CuI, Cu₂O, Copper NanoparticlesN,N-Dimethylglycine, Amino Acids, Picolinic AcidK₂CO₃, Cs₂CO₃, K₃PO₄DMF, DMSO, TolueneTemperature, Reaction Time, Ligand Choice, Base Strength
Nucleophilic Aromatic Substitution (SNAr) (Often catalyst-free)-K₂CO₃, NaH, CsFDMF, DMSO, Acetonitrile (B52724)Leaving Group, Solvent Polarity, Temperature

Computational Chemistry and Molecular Modeling of 3 2 Methylsulfonyl Phenoxy Benzoic Acid and Its Analogues

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy states. For derivatives of benzoic acid, DFT calculations are routinely used to optimize the molecular geometry and predict a variety of chemical properties. researchgate.netjocpr.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netuwosh.edu In 3-[(2-Methylsulfonyl)phenoxy]benzoic acid, the most negative potential (typically colored red) is expected around the oxygen atoms of the carboxylic acid and sulfonyl groups, indicating sites susceptible to electrophilic attack and hydrogen bonding. uwosh.edu The aromatic rings would exhibit regions of both positive and negative potential.

Table 1: Predicted Quantum Chemical Properties for Benzoic Acid Analogues
PropertyDescriptionPredicted Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Lowered due to electron-withdrawing groups (sulfonyl, carboxyl).
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered due to electron-withdrawing groups.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Modulated by substituents; influences electronic transitions.
Dipole Moment (μ) Measure of the overall polarity of the molecule.Significant due to the polar sulfonyl and carboxyl groups.
Molecular Electrostatic Potential (MEP) 3D map of charge distribution.Negative potential on oxygen atoms (H-bond acceptors); positive potential on acidic proton.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational flexibility. For a molecule like this compound, which possesses several rotatable bonds, conformational analysis is key to understanding its behavior in solution and its ability to bind to biological targets. wustl.edu

The most significant source of flexibility in this class of molecules is the dihedral angle between the two aromatic rings, connected by an ether linkage. nih.govuky.edu MD simulations can track the rotation around this bond, revealing the most stable or preferred conformations. Studies on related phenoxybenzoic acids have shown that they can adopt a range of conformations, from nearly perpendicular to more coplanar arrangements of the aromatic rings, depending on the substitution pattern. nih.gov Long-duration MD simulations, often on the nanosecond timescale, can reveal transitions between different conformational states, providing a statistical distribution of the geometries the molecule is likely to adopt. nih.govwustl.eduresearchgate.net This analysis is critical for understanding how the molecule might adapt its shape to fit into a receptor's binding pocket.

Ligand-Target Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within a protein's active site.

For analogues of this compound, docking studies have been performed against various biological targets. For instance, the closely related 3-phenoxybenzoic acid has been docked into the active sites of cytochrome P450 enzymes like CYP2C9 and CYP3A4 to predict its metabolic profile. nih.govresearchgate.net In such studies, the carboxylic acid moiety is often predicted to form key hydrogen bonds or salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in the active site.

The 2-methylsulfonylphenyl group is a critical feature for specific interactions. In studies of selective COX-2 inhibitors, a methylsulfonyl phenyl moiety is known to bind effectively within a hydrophobic side pocket of the enzyme's active site. semanticscholar.orgnih.gov Therefore, in a hypothetical docking of this compound into a target protein, it is predicted that:

The benzoic acid group would act as a primary anchor, forming strong hydrogen bonds. nih.gov

The phenoxy ring would engage in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The methylsulfonyl group would occupy a specific, often hydrophobic, sub-pocket, contributing to binding affinity and selectivity. nih.gov

Table 2: Predicted Ligand-Target Interactions for this compound
Molecular MoietyPotential Interaction TypeLikely Interacting Amino Acid Residues
Carboxylic Acid Hydrogen Bonding, Salt BridgeArginine (Arg), Lysine (Lys), Serine (Ser)
Ether Oxygen Hydrogen Bond AcceptorSerine (Ser), Threonine (Thr)
Aromatic Rings π-π Stacking, Hydrophobic InteractionsPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu)
Methylsulfonyl Group Hydrophobic Interactions, Hydrogen Bonding (Oxygen atoms)Valine (Val), Leucine (Leu), Isoleucine (Ile)

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The process involves calculating molecular descriptors (numerical representations of chemical properties) and using statistical methods to build a mathematical model that can predict the activity of new, untested compounds. researchgate.net

For a series of benzoic acid analogues, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. nih.govnih.gov The development of a robust QSAR model typically involves several steps: curating a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological), selecting the most relevant descriptors, building the model using techniques like multiple linear regression or machine learning, and rigorously validating the model's predictive power. mdpi.com

In the context of this compound, key descriptors would likely include:

Topological indices that describe molecular connectivity and shape. nih.gov

Electronic descriptors such as partial charges on atoms or the dipole moment, influenced by the sulfonyl group.

Steric descriptors like molecular volume or specific substituent constants that capture the bulk of the methylsulfonylphenyl group.

Hydrophobicity descriptors like the logarithm of the partition coefficient (logP), which is crucial for membrane permeability and binding to hydrophobic pockets.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a three-dimensional map illustrating where changes in steric bulk, electrostatic charge, or hydrophobicity would likely increase or decrease biological activity. nih.gov

In Silico Prediction of Reactivity and Metabolic Pathways

Predicting how a compound will be metabolized in the body is a critical step in drug development. In silico tools are widely used to predict the metabolic fate of xenobiotics, identifying potential sites of metabolism (SoMs) and the resulting metabolites. nih.govnews-medical.net These tools often use a combination of rule-based systems, machine learning models, and quantum chemical calculations to predict reactivity. nih.gov

For this compound, the primary metabolic transformations are likely to involve Phase I and Phase II reactions.

Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net For this molecule, potential Phase I reactions include aromatic hydroxylation on either of the phenyl rings. The specific CYP isoforms involved (e.g., CYP3A4, CYP2C9, CYP2D6) can be predicted using specialized software. nih.govresearchgate.net

Phase II Metabolism: This involves conjugation reactions, where an endogenous molecule is added to increase water solubility and facilitate excretion. The carboxylic acid group is a prime site for glucuronidation (conjugation with glucuronic acid), a common metabolic pathway for compounds containing this functional group. nih.govresearchgate.net

Software tools like BioTransformer or Meteor can predict a range of potential metabolites by applying known biotransformation rules to the parent structure. nih.gov The methylsulfonyl group is generally considered metabolically stable. Therefore, the most probable metabolic pathways would be aromatic hydroxylation and conjugation of the carboxylic acid. nih.govmdpi.com

Mechanistic Investigations of Biological Activities for 3 2 Methylsulfonyl Phenoxy Benzoic Acid and Its Derivatives

Enzyme Inhibition and Activation Studies (In Vitro)

Extensive searches of scientific databases and research publications did not yield any studies investigating the in vitro enzyme inhibition or activation properties of 3-[(2-Methylsulfonyl)phenoxy]benzoic acid.

Assays for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

No data is available concerning the inhibitory effects of this compound on the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

Acetohydroxyacid Synthase (AHAS) Inhibitory Mechanisms

There are no findings in the current scientific literature that describe the inhibitory mechanisms of this compound on Acetohydroxyacid Synthase (AHAS).

Dipeptidyl Peptidase-4 (DPP-4) Modulation

Information regarding the modulation of Dipeptidyl Peptidase-4 (DPP-4) by this compound is not present in published research.

Other Relevant Enzymatic Target Explorations

No other relevant in vitro enzymatic target explorations for this compound have been reported in the scientific literature.

Receptor Binding and Antagonistic/Agonistic Properties (In Vitro)

There is a lack of available research on the in vitro receptor binding and the antagonistic or agonistic properties of this compound.

G-Protein Coupled Receptor (GPCR) Interaction Analyses

No studies were found that analyze the interaction of this compound with any G-Protein Coupled Receptors (GPCRs).

Nuclear Receptor Ligand Binding Studies

Currently, there are no specific studies available in peer-reviewed literature or public databases that detail the nuclear receptor ligand binding profile of this compound or its immediate derivatives. Research has not yet been published that evaluates its potential to bind to and modulate the activity of nuclear receptors such as estrogen receptors (ERs), androgen receptors (ARs), peroxisome proliferator-activated receptors (PPARs), or others. Consequently, its role as a potential agonist, antagonist, or modulator for this class of receptors remains uncharacterized.

Antiplatelet and Antiglycation Activity Assessments (In Vitro)

Detailed in vitro assessments of the antiplatelet and antiglycation activities of this compound have not been reported in the accessible scientific literature. Investigations into its ability to inhibit platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin) or to prevent the formation of advanced glycation end-products (AGEs) in models of protein glycation have not been documented. Therefore, no data on its potency (e.g., IC50 values) in these assays is available.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

The antioxidant potential of this compound is another area that has not been specifically investigated in published research. There are no available studies that measure its capacity to scavenge free radicals using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or the oxygen radical absorbance capacity (ORAC) assay. The mechanisms by which it might act as an antioxidant, whether through hydrogen atom transfer, single-electron transfer, or chelation of metal ions, remain undetermined.

Advanced Analytical Methodologies for Characterization and Quantification of 3 2 Methylsulfonyl Phenoxy Benzoic Acid

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is the cornerstone for separating 3-[(2-Methylsulfonyl)phenoxy]benzoic acid from impurities, starting materials, and by-products. The choice of technique is dictated by the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile, polar organic compounds like this compound. A typical method would be developed using a reverse-phase approach, capitalizing on the compound's moderate polarity.

Method development would involve a systematic evaluation of stationary phases (e.g., C18, C8 columns), mobile phase compositions (typically mixtures of acetonitrile (B52724) or methanol (B129727) with buffered water), and detector settings. The presence of two aromatic rings and a carboxylic acid moiety makes the molecule highly responsive to UV detection, likely in the 254-270 nm range.

A hypothetical validated HPLC method for purity assessment might involve the parameters outlined in the table below.

Table 1: Illustrative HPLC Method Parameters

Parameter Specification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient Isocratic or Gradient Elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Validation of the method would be performed according to ICH (International Council for Harmonisation) guidelines, ensuring specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Gas Chromatography (GC) with Electron-Capture Detection

Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, non-volatile compounds like this compound due to its high boiling point and thermal lability. The carboxylic acid group would require derivatization, for instance, through esterification (e.g., methylation), to increase its volatility and thermal stability for GC analysis.

However, if derivatized, GC coupled with an Electron-Capture Detector (GC-ECD) could offer high sensitivity. The sulfonyl group (-SO2-) is strongly electron-withdrawing, making the derivatized analyte a suitable candidate for ECD, which is highly selective for electrophilic functional groups. This approach would be particularly useful for trace-level quantification.

Solid-Phase Extraction (SPE) for Sample Preparation

Solid-Phase Extraction (SPE) is a critical sample preparation technique used to isolate this compound from complex matrices, concentrate the analyte, and remove interfering substances prior to chromatographic analysis. Given the compound's acidic nature, an anion-exchange SPE sorbent could be employed. At a pH above its pKa, the carboxylic acid group will be deprotonated (-COO⁻), allowing it to bind to a positively charged sorbent. Alternatively, a reverse-phase SPE sorbent (e.g., C18) could be used to retain the compound based on hydrophobic interactions, followed by elution with an organic solvent like methanol or acetonitrile.

Spectroscopic and Diffraction-Based Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound, providing detailed information about its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum would provide information on the number and environment of all hydrogen atoms. Expected signals would include distinct multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the two benzene (B151609) rings. A sharp singlet in the upfield region (approx. 3.0-3.5 ppm) would confirm the presence of the methyl group protons of the methylsulfonyl moiety. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found far downfield (approx. 165-185 ppm). Aromatic carbons would resonate in the typical range of 110-160 ppm. The methyl carbon of the sulfonyl group would appear at a characteristic upfield position.

Table 2: Predicted NMR Chemical Shifts (¹H and ¹³C)

Functional Group Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methylsulfonyl -CH₃ ~3.2 (singlet) ~45
Aromatic Rings Ar-H 7.0 - 8.5 (multiplets) 110 - 160

| Carboxylic Acid | -COOH | >10 (broad singlet) | 165 - 185 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. With a chemical formula of C₁₄H₁₂O₅S, the expected monoisotopic mass of this compound is approximately 308.04 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the deprotonated molecule [M-H]⁻ at m/z 307 in negative ion mode, or as the protonated molecule [M+H]⁺ at m/z 309 in positive ion mode.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would reveal characteristic losses, such as the loss of the methylsulfonyl group or cleavage at the ether linkage, providing further confirmation of the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The FTIR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrational frequencies of its constituent bonds. While a specific spectrum for this exact compound is not publicly available, a detailed analysis can be inferred from the characteristic absorption regions of its key functional moieties: the carboxylic acid, the ether linkage, the sulfonyl group, and the substituted aromatic rings.

The presence of the carboxylic acid group would be confirmed by a very broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. Additionally, a strong carbonyl (C=O) stretching vibration is anticipated between 1680 and 1710 cm⁻¹.

The methylsulfonyl group (-SO₂CH₃) is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1350-1300 cm⁻¹ range and a symmetric stretch appearing between 1160-1120 cm⁻¹. The ether linkage (Ar-O-Ar) would likely produce a characteristic C-O stretching band around 1250-1180 cm⁻¹.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene rings.

Table 1. Representative FTIR Spectral Data for this compound based on Characteristic Functional Group Absorptions.
Wave Number (cm⁻¹)Vibrational ModeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
1710-1680C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
1350-1300S=O asymmetric stretchSulfonyl
1250-1180C-O stretchAryl Ether
1160-1120S=O symmetric stretchSulfonyl
900-675C-H out-of-plane bendAromatic

X-ray Diffraction (XRD) for Crystal Structure Determination

While the specific crystal structure of this compound has not been reported in the consulted literature, data from a closely related compound, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, can serve as an illustrative example of the type of information obtained from a single-crystal XRD analysis. nih.gov The analysis of this analog revealed a monoclinic crystal system, which is a common crystal habit for such organic molecules. The unit cell dimensions and other crystallographic parameters provide a unique fingerprint for the crystalline form. In the crystal lattice of many benzoic acid derivatives, molecules are often linked into dimers or chains by intermolecular hydrogen bonds between the carboxylic acid groups. nih.gov

Table 2. Illustrative Crystallographic Data for a Methylsulfonyl-Substituted Benzoic Acid Derivative (2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid). nih.gov
ParameterValue
Chemical FormulaC₉H₇F₃O₄S
Molecular Weight268.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0804 (10)
b (Å)17.345 (4)
c (Å)11.576 (2)
β (°)95.41 (3)
Volume (ų)1015.6 (4)
Z4

Method Validation Parameters: Accuracy, Precision, and Limits of Detection/Quantification

The validation of an analytical method is crucial to ensure its reliability for the intended purpose, such as the quantification of this compound in bulk drug substance or pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. The validation process assesses several key parameters, including accuracy, precision, and the limits of detection and quantification.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of the analyte spiked into a blank matrix. For pharmaceutical analysis, the acceptance criterion for accuracy is usually within the range of 98.0% to 102.0% recovery.

Precision is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For the assay of a drug substance, the acceptance criterion for precision is typically an RSD of not more than 2.0%.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Table 3. Typical Method Validation Parameters for the Quantification of an Aromatic Acid by HPLC.
ParameterTypical Acceptance CriteriaIllustrative Value
Accuracy (% Recovery)98.0 - 102.0%100.5%
Precision (% RSD)≤ 2.0%0.8%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:10.3 µg/mL

Compound Names

Table 4. List of Compound Names Mentioned in the Article.
Compound Name
This compound
2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid

No Scientific Data Available for Environmental and Microbial Biotransformation of this compound

Despite a comprehensive search of scientific literature and databases, no studies detailing the environmental and microbial biotransformation of the chemical compound this compound were found.

Consequently, it is not possible to provide an article based on the requested outline, as there is no available research on the isolation and characterization of microorganisms involved in its degradation, its biodegradation pathways, kinetic modeling of its microbial degradation, or factors influencing its environmental persistence and bioremediation potential.

The scientific community has not published research on the specific interactions of this compound with microorganisms or its fate in various environmental compartments. Therefore, key aspects such as the potential for oxidative biotransformations, mechanisms of diaryl ether cleavage, and the kinetics of its breakdown by microbial action remain unknown.

This lack of data prevents any scientifically accurate discussion on the topics outlined in the user's request. All searches for this specific compound have yielded no relevant results, indicating a significant gap in the current scientific knowledge base regarding its environmental behavior and biodegradability.

It is important to note that while research exists for structurally similar compounds, the strict focus of this request on this compound cannot be fulfilled with the currently available scientific information.

Structure Activity Relationship Sar and Structural Elucidation for Biological Insights

Correlation of Structural Modifications with Observed Biological Activities

No studies detailing the synthesis of derivatives of 3-[(2-Methylsulfonyl)phenoxy]benzoic acid and the corresponding impact on biological activity were found.

Analysis of Intermolecular Interactions in Crystalline and Solution States

A crystal structure for this compound has not been published. Without this data, a factual analysis of its specific hydrogen bonding networks, π-stacking, and C-H...π interactions is impossible.

Hydrogen Bonding Networks (O-H...O, C-H...O)

No experimental data is available to describe the specific hydrogen bonding patterns of this molecule.

π-Stacking Interactions

There is no crystallographic information to confirm or describe π-stacking interactions.

C-H...π Interactions

Specific C-H...π interactions have not been documented for this compound.

Conformational Flexibility and its Impact on Ligand-Target Recognition

No conformational analyses or ligand-target binding studies for this compound are available in the literature.

Stereochemical Considerations in Biological Activity

this compound is an achiral molecule. No research was found that introduces chiral centers or discusses stereochemistry in the context of its biological activity.

Due to these significant gaps in the available scientific literature, generating the requested thorough and scientifically accurate article is not feasible at this time.

Emerging Research Directions and Interdisciplinary Applications of 3 2 Methylsulfonyl Phenoxy Benzoic Acid

Integration into Proteomics Research

While direct applications of 3-[(2-Methylsulfonyl)phenoxy]benzoic acid in proteomics are not yet widely documented, the structural characteristics of benzoic acid derivatives suggest a potential role in the development of chemical probes for this field. mq.edu.auacademicoa.com Chemical proteomics utilizes specialized molecular probes to investigate protein function and interactions within a complex biological environment. mq.edu.au These probes are typically composed of three key elements: a binding group that targets specific proteins, a reporter tag for identification and analysis, and a linker that connects these components. mq.edu.au

The benzoic acid scaffold is a common feature in the design of such probes. mq.edu.auacademicoa.com For instance, derivatives of benzoic acid are utilized in the matrix-assisted laser desorption/ionization (MALDI) technique, a cornerstone of protein identification in proteomics. academicoa.com Furthermore, benzoic acid derivatives have been adapted to create chemical probes for studying oxidative stress and redox signaling by targeting specific protein modifications.

Given this context, this compound could serve as a foundational structure for creating novel chemical probes. The methylsulfonylphenoxy and benzoic acid moieties could be systematically modified to incorporate reactive groups for covalent protein labeling or reporter tags for detection, paving the way for new tools to explore the proteome.

Role as a Key Intermediate in Specialty Chemical Synthesis (e.g., Herbicides like Tembotrione, Cyclosulfonone)

In the realm of specialty chemicals, particularly in the agrochemical sector, benzoic acid derivatives are crucial intermediates. A notable example is in the synthesis of the herbicide Tembotrione. The manufacturing process of Tembotrione, a triketone herbicide, involves several key intermediates, one of which is a complex benzoic acid derivative. nus.edu.sgglobethesis.compatsnap.com

Specifically, the synthesis of Tembotrione often starts from 3-chloro-2-methylaniline (B42847) and proceeds through a multi-step process that includes diazotization-methylsulfurization, acylation, oxidation, and esterification to form key intermediates like 2-chloro-3-methyl-4-methylsulfonylbenzoic acid methyl ester. globethesis.compatsnap.com This is then further modified through bromination and etherification to produce 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid, which is a direct precursor to Tembotrione. patsnap.comgoogle.com

While direct evidence of this compound as an intermediate in the synthesis of Tembotrione or Cyclosulfonone is not prominently featured in available literature, its structural similarity to the known precursors suggests its potential as a building block in the synthesis of other specialty chemicals or perhaps in alternative synthetic routes for existing herbicides. The core structure, featuring both a methylsulfonyl group and a phenoxybenzoic acid, is well-suited for the construction of complex agrochemicals.

Table 1: Key Intermediates in Tembotrione Synthesis

Intermediate NameRole in Synthesis
3-chloro-2-methylanilineStarting material in a common synthetic route. globethesis.com
2-chloro-3-methyl-4-methylsulfonylbenzoic acid methyl esterAn early-stage intermediate formed after several reaction steps. patsnap.com
2-chloro-3-bromomethyl-4-methylsulfonylbenzoateA subsequent intermediate formed via bromination. patsnap.com
2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acidA key precursor that undergoes final condensation and rearrangement to form Tembotrione. patsnap.comgoogle.com

Development of Novel Molecular Probes and Research Tools

The development of novel molecular probes is a significant area of chemical biology, enabling the visualization and study of biological processes in real-time. Benzoic acid derivatives are versatile scaffolds for the design of such probes. nih.govnih.gov For example, they have been incorporated into photoreactive chemical probes designed for target engagement studies in drug discovery. nih.gov

The structure of this compound offers several avenues for its development into a molecular probe. The carboxylic acid group provides a convenient handle for conjugation to fluorophores, biotin (B1667282) tags, or other reporter molecules. The aromatic rings can be functionalized to modulate the probe's solubility, cell permeability, and target specificity. For instance, the introduction of a photolabile group, such as a diazirine or benzophenone, could transform the molecule into a photoaffinity labeling probe to identify protein binding partners. nih.gov

Furthermore, the sulfonyl group could potentially interact with specific enzyme active sites, making it a candidate for the development of activity-based probes. While specific applications of this compound as a molecular probe are yet to be reported, its chemical tractability and structural features make it a promising candidate for future research in this area.

Exploration in Materials Science and Medicinal Chemistry Lead Discovery

In materials science, benzoic acid derivatives are utilized in the synthesis of polymers and other advanced materials. Their rigid aromatic structures can impart desirable thermal and mechanical properties to polymers. While there is no specific research detailing the use of this compound in materials science, its structure suggests potential as a monomer for the synthesis of specialty polymers with unique properties conferred by the methylsulfonyl and phenoxy groups.

In medicinal chemistry, the phenoxybenzoic acid scaffold is of significant interest. Derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated for a range of pharmacological activities. researchgate.net The benzoic acid moiety itself is a key structural component in numerous approved drugs and is a common starting point for the design of new therapeutic agents. preprints.orgnih.govnih.gov

The compound this compound combines the phenoxybenzoic acid framework with a methylsulfonyl group, a common functional group in medicinal chemistry known to enhance properties such as solubility and metabolic stability. This combination makes it an interesting scaffold for lead discovery. Researchers could explore its potential as an inhibitor of various enzymes or as a ligand for receptors, potentially leading to the development of new drugs for a variety of diseases. The exploration of derivatives of this compound could yield novel candidates with significant therapeutic potential. preprints.orgnih.govnih.gov

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-[(2-Methylsulfonyl)phenoxy]benzoic acid, and how can reaction conditions be tailored to improve yield?

What analytical methods are validated for quantifying this compound in complex matrices?

Reverse-phase HPLC with a C18 column (e.g., Hypersil ODS) and photodiode array detection (214 nm) is recommended. Use a mobile phase of acetonitrile:0.2% phosphoric acid (70:30 v/v) for baseline separation. Validate linearity (1–20 mg/L, R² ≥ 0.999), precision (RSD < 1.5%), and recovery rates (98–103%) using spiked samples .

How should this compound be stored to maintain stability during long-term studies?

Store the compound in airtight, light-resistant containers at –20°C to prevent sulfonyl group hydrolysis. For short-term use (≤1 month), refrigeration at 2–8°C is acceptable. Monitor purity via HPLC before critical experiments .

What preliminary assays are suitable for screening its biological activity?

Use enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) at concentrations of 10–100 μM. Pair with cytotoxicity screening (MTT assay on HEK-293 or HepG2 cells) to establish therapeutic indices. Reference structurally similar sulfonyl-containing benzoic acids for mechanistic hypotheses .

Advanced Research Questions

How can computational modeling predict the interaction of this compound with biological targets?

Perform molecular docking (AutoDock Vina or Schrödinger Suite) using X-ray crystallographic data of target proteins (e.g., COX-2 or nuclear receptors). Parameterize the sulfonyl group’s electrostatic potential and assess binding affinity (ΔG ≤ –7 kcal/mol). Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (KD) .

What strategies resolve contradictions between in vitro bioactivity and poor in vivo pharmacokinetics?

Investigate metabolic stability using liver microsomes (human/rat) to identify rapid degradation (e.g., sulfonyl oxidation). Modify the methylsulfonyl group to trifluoromethanesulfonyl for enhanced metabolic resistance. Use nanoformulations (liposomes or PLGA nanoparticles) to improve bioavailability .

How can retrosynthetic analysis improve scalability for multi-gram synthesis?

Leverage AI platforms (e.g., Reaxys or BKMS Metabolic) to identify cost-effective precursors and minimize protecting-group steps. Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis. Optimize catalyst loading (≤1 mol% Pd) and use flow chemistry for continuous production .

What experimental designs address discrepancies in solubility measurements across studies?

Use standardized shake-flask methods with buffered solutions (pH 1.2–7.4) and control temperature (25 ± 0.5°C). Validate results with orthogonal techniques: (1) UV-spectroscopy for saturated solutions, (2) dynamic light scattering (DLS) for aggregation propensity, and (3) µDISS Profiler for kinetic solubility .

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